2-Methylprop-1-ene-1-sulfonamide
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Overview
Description
2-Methylprop-1-ene-1-sulfonamide is an organic compound with the molecular formula C4H9NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a 2-methylprop-1-ene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylprop-1-ene-1-sulfonamide typically involves the reaction of 2-methylprop-1-ene with sulfonamide reagents under controlled conditions. One common method involves the use of sulfonyl chlorides in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond . The reaction is usually carried out at room temperature to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and scalability. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methylprop-1-ene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted sulfonamide derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methylprop-1-ene-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylprop-1-ene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylprop-2-ene-1-sulfonamide: Similar in structure but with a different position of the double bond.
Isobutylene (2-Methylpropene): A hydrocarbon with a similar backbone but lacking the sulfonamide group.
Uniqueness
2-Methylprop-1-ene-1-sulfonamide is unique due to the presence of both the sulfonamide group and the 2-methylprop-1-ene backbone, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds .
Properties
CAS No. |
1154034-70-4 |
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Molecular Formula |
C4H9NO2S |
Molecular Weight |
135.19 g/mol |
IUPAC Name |
2-methylprop-1-ene-1-sulfonamide |
InChI |
InChI=1S/C4H9NO2S/c1-4(2)3-8(5,6)7/h3H,1-2H3,(H2,5,6,7) |
InChI Key |
MEPMHODCRIIQKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CS(=O)(=O)N)C |
Origin of Product |
United States |
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